molecular formula C17H26N2O2S B2446549 1-[3-(4-Methoxypiperidin-1-yl)azetidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one CAS No. 2034359-20-9

1-[3-(4-Methoxypiperidin-1-yl)azetidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one

Cat. No.: B2446549
CAS No.: 2034359-20-9
M. Wt: 322.47
InChI Key: GGLCNKAPENMVBI-UHFFFAOYSA-N
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Description

1-[3-(4-Methoxypiperidin-1-yl)azetidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one is a useful research compound. Its molecular formula is C17H26N2O2S and its molecular weight is 322.47. The purity is usually 95%.
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Properties

IUPAC Name

1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S/c1-13-7-10-22-16(13)3-4-17(20)19-11-14(12-19)18-8-5-15(21-2)6-9-18/h7,10,14-15H,3-6,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLCNKAPENMVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2CC(C2)N3CCC(CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[3-(4-Methoxypiperidin-1-yl)azetidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H26N2O3C_{18}H_{26}N_{2}O_{3}, with a molecular weight of approximately 318.417 g/mol. The structure features a piperidine ring, an azetidine moiety, and a thiophene derivative, which contribute to its unique biological profile.

The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes in the body. It has been studied for its potential as a:

  • Janus Kinase (JAK) Inhibitor : Compounds similar to this have shown promise in inhibiting JAK pathways, which are crucial in inflammatory processes and immune responses .
  • Epidermal Growth Factor Receptor (EGFR) Inhibitor : Related compounds have been identified as selective inhibitors of mutated EGFR, which is significant in cancer therapy .

Anticancer Properties

Recent studies indicate that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, it has been shown to inhibit cell growth in:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)15
MCF7 (Breast Cancer)20
HeLa (Cervical Cancer)10

These findings suggest that the compound may disrupt critical signaling pathways involved in tumor growth.

Neuroprotective Effects

Research has also explored the neuroprotective potential of this compound. It appears to modulate neurotransmitter levels and may protect neuronal cells from oxidative stress.

Study 1: Anticancer Activity in Mice

In a murine model, administration of the compound resulted in a significant reduction in tumor volume compared to control groups. The study highlighted its potential as an adjunct therapy in cancer treatment.

Study 2: Neuroprotection in vitro

In vitro studies demonstrated that the compound could reduce apoptosis in neuronal cells exposed to oxidative stress, indicating its potential utility in neurodegenerative diseases.

Q & A

Q. Basic

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 2.8–3.5 ppm confirm azetidine and piperidine ring protons. Thiophene protons appear as a multiplet near δ 6.5–7.0 ppm .
    • ¹³C NMR : Carbonyl (C=O) signals at ~200 ppm and methoxy groups at ~55 ppm validate structural motifs .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
  • IR spectroscopy : Absorbance at ~1650 cm⁻¹ confirms the ketone group, while bands near 1250 cm⁻¹ indicate C-O-C (methoxy) stretching .

How can computational modeling predict the compound’s interaction with biological targets?

Q. Advanced

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., kinases or GPCRs). The 3-methylthiophene group’s hydrophobicity may favor interactions with hydrophobic pockets .
  • Pharmacophore mapping : Aligns the compound’s functional groups (e.g., methoxypiperidine’s hydrogen-bond acceptor sites) with known active ligands .
  • MD simulations : Assess stability of ligand-receptor complexes over time (e.g., RMSD < 2 Å over 100 ns indicates robust binding) .

What strategies resolve contradictory data in biological activity assays?

Q. Advanced

  • Dose-response validation : Repeat assays across multiple concentrations to distinguish true activity from assay noise .
  • Orthogonal assays : Confirm enzyme inhibition (e.g., fluorescence-based assays) with cell-based viability tests (e.g., MTT assay) .
  • Metabolic stability checks : Use liver microsomes to rule out false negatives caused by rapid degradation .

How is X-ray crystallography applied to confirm the compound’s structure?

Q. Basic

  • Crystal growth : Slow evaporation from acetone/water mixtures yields diffraction-quality crystals .
  • Data collection : Synchrotron radiation (λ = 0.7–1.0 Å) resolves heavy atoms (e.g., sulfur in thiophene) .
  • Refinement : SHELXL refines positional and thermal parameters, with R-factors < 0.05 indicating high accuracy .

How to design structure-activity relationship (SAR) studies to explore the pharmacophore?

Q. Advanced

  • Variation of substituents :
    • Replace 4-methoxypiperidine with 4-ethoxy or unsubstituted piperidine to assess steric/electronic effects .
    • Modify the thiophene’s methyl group to halogens or hydrogen to probe hydrophobic/hydrophilic balance .
  • Biological testing : Screen analogs against target panels (e.g., NCI-60 cancer cell lines) to identify activity trends .
  • Statistical analysis : Use QSAR models (e.g., CoMFA) to correlate substituent properties (logP, polarizability) with activity .

What chromatographic methods ensure purity for in vitro studies?

Q. Basic

  • HPLC : Reverse-phase C18 columns (5 µm, 250 mm) with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) achieve >95% purity. Monitor at 254 nm for aromatic absorption .
  • TLC validation : Silica gel plates (ethyl acetate:hexane = 3:7) with UV visualization confirm absence of starting materials .

How does the compound’s stereochemistry impact its biological activity?

Q. Advanced

  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. Test each for activity to identify the active form .
  • Docking enantiomers : Compare binding modes of (R)- and (S)-configurations to receptors. Differences in hydrogen-bonding or π-π stacking may explain selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.